Cas no 1182728-50-2 (1,3-Dibromo-2-(difluoromethoxy)benzene)

1,3-Dibromo-2-(difluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
-
- 1,3-dibromo-2-(difluoromethoxy)benzene
- 1,3-dibromo-2-difluoromethoxy-benzene
- SY035793
- F17643
- A920073
- Z1860991906
- CS-0192531
- Z1504675096
- LWMNXLMNERFLAL-UHFFFAOYSA-N
- 1182728-50-2
- EN300-177523
- AKOS017344289
- A1-06460
- MFCD22418262
- AS-48085
- SCHEMBL1771083
- 1,3-Dibromo-2-(difluoromethoxy)benzene
-
- MDL: MFCD22418262
- インチ: 1S/C7H4Br2F2O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H
- InChIKey: LWMNXLMNERFLAL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=C(C=1OC(F)F)Br
計算された属性
- せいみつぶんしりょう: 301.85765g/mol
- どういたいしつりょう: 299.85970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 4.2
1,3-Dibromo-2-(difluoromethoxy)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B426835-50mg |
1,3-Dibromo-2-(difluoromethoxy)benzene |
1182728-50-2 | 50mg |
$ 185.00 | 2022-06-07 | ||
TRC | B426835-10mg |
1,3-Dibromo-2-(difluoromethoxy)benzene |
1182728-50-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-177523-2.5g |
1,3-dibromo-2-(difluoromethoxy)benzene |
1182728-50-2 | 95.0% | 2.5g |
$438.0 | 2025-02-20 | |
Enamine | EN300-177523-5g |
1,3-dibromo-2-(difluoromethoxy)benzene |
1182728-50-2 | 95% | 5g |
$700.0 | 2023-09-20 | |
A2B Chem LLC | AI11662-2.5g |
1,3-Dibromo-2-(difluoromethoxy)benzene |
1182728-50-2 | 95% | 2.5g |
$540.00 | 2024-04-20 | |
1PlusChem | 1P00HEWE-10g |
1,3-Dibromo-2-(difluoromethoxy)benzene |
1182728-50-2 | 95% | 10g |
$1476.00 | 2023-12-26 | |
abcr | AB494934-5g |
1,3-Dibromo-2-(difluoromethoxy)benzene; . |
1182728-50-2 | 5g |
€1084.80 | 2024-04-20 | ||
Crysdot LLC | CD12175703-5g |
1,3-Dibromo-2-(difluoromethoxy)benzene |
1182728-50-2 | 95+% | 5g |
$832 | 2024-07-23 | |
1PlusChem | 1P00HEWE-500mg |
1,3-Dibromo-2-(difluoromethoxy)benzene |
1182728-50-2 | 97% | 500mg |
$152.00 | 2025-02-28 | |
eNovation Chemicals LLC | D525523-1g |
1,3-Dibromo-2-(difluoromethoxy)benzene |
1182728-50-2 | 95% | 1g |
$605 | 2025-02-20 |
1,3-Dibromo-2-(difluoromethoxy)benzene 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
1,3-Dibromo-2-(difluoromethoxy)benzeneに関する追加情報
1,3-Dibromo-2-(difluoromethoxy)benzene (CAS No. 1182728-50-2): A Comprehensive Overview
1,3-Dibromo-2-(difluoromethoxy)benzene, identified by the CAS registry number 1182728-50-2, is a synthetic organic compound with a unique structure and diverse applications. This compound belongs to the family of brominated aromatic compounds, which have garnered significant attention in various fields due to their versatile properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. The molecule consists of a benzene ring substituted with two bromine atoms at positions 1 and 3, and a difluoromethoxy group at position 2. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for further chemical transformations.
The synthesis of 1,3-Dibromo-2-(difluoromethoxy)benzene typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient syntheses of this compound, reducing environmental impact while maintaining product quality. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the dibrominated benzene framework with high precision. These methods not only enhance the scalability of the synthesis but also align with current trends toward sustainable chemical processes.
The physical properties of 1,3-Dibromo-2-(difluoromethoxy)benzene are well-documented, including its melting point, boiling point, density, and solubility in various solvents. The compound exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate, which facilitates its use in solution-phase reactions. Its stability under different conditions has also been studied extensively; however, it is important to note that exposure to strong oxidizing agents or extreme temperatures may lead to decomposition or side reactions.
In terms of applications, 1,3-Dibromo-2-(difluoromethoxy)benzene has found utility in several key areas. In the pharmaceutical industry, it serves as an intermediate in the synthesis of complex drug molecules targeting various therapeutic areas such as oncology and infectious diseases. The presence of bromine atoms provides sites for further functionalization, enabling the construction of bioactive compounds with desired pharmacokinetic profiles.
The agrochemical sector has also benefited from this compound's unique properties. It acts as a precursor for herbicides and fungicides due to its ability to undergo selective substitution reactions that yield biologically active derivatives. Recent studies have highlighted its role in developing next-generation pesticides with reduced environmental toxicity and enhanced efficacy against target pests.
Beyond these traditional applications, researchers are exploring the potential of 1,3-Dibromo-2-(difluoromethoxy)benzene in advanced materials science. Its aromatic structure makes it a candidate for use in organic electronics, where it could contribute to the development of novel semiconducting materials or optoelectronic devices. Early-stage investigations suggest that this compound may exhibit desirable electronic properties suitable for such applications.
The environmental impact of 1,3-Dibromo-2-(difluoromethoxy)benzene has been a subject of recent research interest. Studies have examined its biodegradation pathways under aerobic and anaerobic conditions to assess its persistence in natural environments. Results indicate that while the compound can undergo microbial degradation under certain conditions, its resistance to photodegradation may pose challenges for complete removal from contaminated sites.
To address these concerns, scientists are developing innovative remediation strategies that leverage enzymatic catalysis or advanced oxidation processes to accelerate the breakdown of this compound in contaminated environments. These efforts underscore the importance of understanding both the benefits and potential risks associated with using such chemicals.
In conclusion, 1,3-Dibromo-2-(difluoromethoxy)benzene (CAS No. 1182728-50-2) stands out as a versatile compound with significant potential across multiple industries. Its unique structure enables a wide range of applications while ongoing research continues to uncover new opportunities for its use. As advancements in synthetic methods and environmental science progress, this compound is likely to play an increasingly important role in shaping future innovations across various sectors.
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